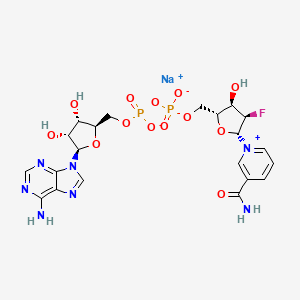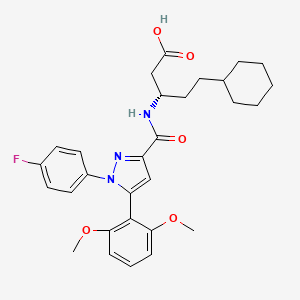
Lodoxamide impurity 2-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lodoxamide impurity 2-d10 is a deuterium-labeled compound, specifically the deuterium-labeled form of 2-(Diethylamino)-2-oxoacetic acid . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .
Vorbereitungsmethoden
The synthesis of Lodoxamide impurity 2-d10 involves the incorporation of deuterium into the parent compound, 2-(Diethylamino)-2-oxoacetic acid. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for such compounds often involve large-scale synthesis using specialized equipment to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Lodoxamide impurity 2-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lodoxamide impurity 2-d10 has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Biology: The compound helps in understanding metabolic processes by tracking its incorporation and transformation in biological systems.
Medicine: It is used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of Lodoxamide impurity 2-d10 is related to its role as a deuterium-labeled analog. Deuterium substitution can influence the pharmacokinetic and metabolic profiles of the parent compound. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound . The molecular targets and pathways involved are similar to those of the non-deuterated parent compound, primarily focusing on its interaction with metabolic enzymes and transporters .
Vergleich Mit ähnlichen Verbindungen
Lodoxamide impurity 2-d10 can be compared with other deuterium-labeled compounds such as:
Deuterated 2-(Diethylamino)-2-oxoacetic acid: Similar in structure but may differ in the position and number of deuterium atoms.
Deuterated analogs of other amino acids: These compounds also serve as tracers in metabolic studies but have different chemical properties and applications.
The uniqueness of this compound lies in its specific labeling and its application in the study of Lodoxamide and related compounds .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
DCGDRZCGQSDERQ-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCN(CC)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)

![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)

